molecular formula C9H12O3 B1296239 2-(4-Methoxyphenoxy)ethanol CAS No. 5394-57-0

2-(4-Methoxyphenoxy)ethanol

Cat. No. B1296239
Key on ui cas rn: 5394-57-0
M. Wt: 168.19 g/mol
InChI Key: OOWGFJQYZCXHEY-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

A mixture of 148.8 g (1.20 mole) of p-methoxyphenol, 170.0 g (2.11 mole) of 2-chloroethanol and 47.2 g (1.18 mole) of sodium hydroxide in 1.5 liter of absolute ethanol was heated at reflux for 22 hr. The solution was filtered, and the solvent was removed from the filtrate in vacuo. The residue was crystallized from methylene chloride-hexane to give 71.4 g (35%) of title compound as a white crystalline solid, mp 69°-71° C.
Quantity
148.8 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.Cl[CH2:11][CH2:12][OH:13].[OH-].[Na+]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:11][CH2:12][OH:13])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
148.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
170 g
Type
reactant
Smiles
ClCCO
Name
Quantity
47.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 hr
Duration
22 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from methylene chloride-hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(OCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 71.4 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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